molecular formula C13H20O B12436716 (3Z)-4-(2,6,6-Trimethylcyclohex-2-EN-1-YL)but-3-EN-2-one CAS No. 6901-97-9

(3Z)-4-(2,6,6-Trimethylcyclohex-2-EN-1-YL)but-3-EN-2-one

Cat. No.: B12436716
CAS No.: 6901-97-9
M. Wt: 192.30 g/mol
InChI Key: UZFLPKAIBPNNCA-UHFFFAOYSA-N
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Description

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, also known as β-Ionone, is a naturally occurring ketone. It is a significant compound in the field of organic chemistry due to its presence in essential oils and its role as a precursor in the biosynthesis of various carotenoids. The compound is characterized by its pleasant violet-like aroma, making it valuable in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the oxidation of β-ionol or the cyclization of pseudoionone. One common method includes the acid-catalyzed cyclization of pseudoionone, which is derived from citral and acetone. The reaction is carried out under acidic conditions, often using sulfuric acid as the catalyst .

Industrial Production Methods

Industrial production of β-Ionone involves the large-scale synthesis of pseudoionone followed by its cyclization. The process is optimized for high yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of carotenoids and other complex organic molecules.

    Biology: Studied for its role in plant metabolism and its effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for olfactory receptors, contributing to its characteristic scent. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific structure, which imparts a distinct violet-like aroma. This makes it particularly valuable in the fragrance industry compared to its isomers and derivatives .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044477
Record name Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31798-12-6, 6901-97-9, 8013-90-9
Record name (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31798-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6901-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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